N-(4-butylphenyl)-2-cyanoacetamide

Lipophilicity Drug design Physicochemical profiling

N-(4-Butylphenyl)-2-cyanoacetamide (CAS 54153-20-7) is a substituted cyanoacetamide derivative with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. It features a 4-butylphenyl substituent on the amide nitrogen and an active methylene nitrile group, classifying it as a versatile building block in medicinal chemistry and heterocyclic synthesis.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 54153-20-7
Cat. No. B1271299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-cyanoacetamide
CAS54153-20-7
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CC#N
InChIInChI=1S/C13H16N2O/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9H2,1H3,(H,15,16)
InChIKeyTXUGXSLBLAYKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Butylphenyl)-2-cyanoacetamide (CAS 54153-20-7): Chemical Identity and Core Procurement Specifications


N-(4-Butylphenyl)-2-cyanoacetamide (CAS 54153-20-7) is a substituted cyanoacetamide derivative with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol [1]. It features a 4-butylphenyl substituent on the amide nitrogen and an active methylene nitrile group, classifying it as a versatile building block in medicinal chemistry and heterocyclic synthesis [2]. The compound is commercially available from multiple suppliers, typically at purities of 95% or 97%, and is primarily intended for research use as a synthetic intermediate or reference standard .

Why N-(4-Butylphenyl)-2-cyanoacetamide Cannot Be Casually Substituted: The Risk of Generic Interchange


Within the cyanoacetamide family, small structural variations profoundly impact physicochemical properties, reactivity, and biological activity. The 4-butylphenyl substitution pattern of N-(4-butylphenyl)-2-cyanoacetamide (CAS 54153-20-7) imparts a specific lipophilic and electronic profile that directly influences its utility as a synthetic building block. Generic substitution with analogs lacking the butyl chain or the cyanoacetamide moiety, such as N-(4-butylphenyl)acetamide (CAS 3663-20-5), which lacks the reactive nitrile group, fundamentally alters the compound's synthetic potential [1]. Even regioisomers or chain-length variants, like 2-cyano-N-(4-phenylbutyl)acetamide (CAS 133550-40-0), which differs by the position of the phenyl ring relative to the amide nitrogen, can exhibit divergent reactivity in heterocycle-forming condensation reactions .

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-2-cyanoacetamide Against Key Comparators


Computed LogP as a Key Differentiator for Lipophilicity-Dependent Applications

The computed octanol-water partition coefficient (XLogP3) of N-(4-butylphenyl)-2-cyanoacetamide is 3.7 [1]. This value is substantially higher than that of the simpler N-(4-butylphenyl)acetamide (CAS 3663-20-5), which lacks the cyano group and has a computed XLogP3 of 2.9 [2]. The increased lipophilicity of the target compound is directly attributable to the electron-withdrawing cyano substituent, which reduces hydrogen-bonding capacity and enhances membrane permeability potential, a critical parameter in early-stage drug discovery and agrochemical development.

Lipophilicity Drug design Physicochemical profiling

Presence of the Reactive Cyanoacetamide Moiety for Heterocycle Construction

N-(4-Butylphenyl)-2-cyanoacetamide contains a nucleophilic methylene group (CH2) adjacent to both a carbonyl and a nitrile, enabling its participation in Knoevenagel condensations and subsequent cyclization reactions to form pyridines, pyrimidines, and other heterocycles [1]. In contrast, N-(4-butylphenyl)acetamide (CAS 3663-20-5) lacks the activating cyano group and thus cannot serve as a substrate for these synthetically valuable transformations. This functional group difference is confirmed by structural comparison: the target compound features a C≡N stretch observable in IR spectroscopy at approximately 2260 cm⁻¹, which is absent in the comparator [2].

Heterocyclic synthesis Knoevenagel condensation Reactive building block

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) of N-(4-butylphenyl)-2-cyanoacetamide is 52.9 Ų [1]. This value falls below the widely accepted threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration and is lower than that of N-(4-butylphenyl)acetamide (29.1 Ų, but lacking the reactive cyano group), and comparable to 2-cyano-N-(4-phenylbutyl)acetamide (55.1 Ų, a structural isomer) [2][3]. The TPSA of 52.9 Ų combined with a LogP of 3.7 places the compound in a favorable CNS drug-like property space, as defined by the Wager BBB score criteria.

Drug-likeness CNS drug design In silico ADME

Supplier-Specified Purity Range Enables Research-Grade Procurement Decisions

Commercially, N-(4-butylphenyl)-2-cyanoacetamide is offered by multiple vendors with certified purity specifications of 95% (AKSci) or 97% (Chemscene, Leyan), enabling procurement decisions based on application-specific quality requirements . In comparison, the simpler acetamide analog N-(4-butylphenyl)acetamide is available at 95-97% purity from similar suppliers, but its lack of the cyano group renders it unfit for heterocyclic synthesis applications where the cyanoacetamide scaffold is required . For impurity reference standard applications, the target compound is explicitly listed as a pharmacopeial impurity reference material by specialty suppliers such as Bio-Fount, underscoring its role in pharmaceutical quality control .

Purity specification Research chemical procurement Quality control

Recommended Procurement Scenarios for N-(4-Butylphenyl)-2-cyanoacetamide Based on Verified Differentiation


Heterocyclic Library Construction in Medicinal Chemistry

The reactive cyanoacetamide moiety of N-(4-butylphenyl)-2-cyanoacetamide makes it a prime building block for the synthesis of pyridine, pyrimidine, and pyridone derivatives via Knoevenagel condensation-cyclization cascades. Its 4-butylphenyl substituent imparts a lipophilicity (LogP 3.7) and TPSA (52.9 Ų) profile suitable for CNS-targeted libraries. Synthetic chemists should procure this compound when their scaffold requires both a cyanoacetamide reactive handle and a butyl-substituted aromatic ring, as the acetamide analog cannot participate in these key transformations.

Pharmaceutical Impurity Reference Standard in Drug Development

The compound is explicitly listed as a reference standard for pharmaceutical impurity profiling by suppliers such as Bio-Fount and Laiyao Standards. Its availability in defined purity grades (95-97%) and as a reference substance makes it suitable for analytical method validation, impurity identification, and quality control testing in pharmaceutical development, particularly for drug candidates or intermediates that contain the 4-butylphenyl-cyanoacetamide substructure.

Physicochemical and Solvatochromic Probe Studies

As part of a well-characterized series of N-(substituted phenyl)-2-cyanoacetamides used in linear free energy relationship (LFER) and solvatochromic studies, N-(4-butylphenyl)-2-cyanoacetamide offers a defined electronic and steric profile for investigating substituent effects on UV-Vis absorption, IR, and NMR spectra. Researchers designing structure-activity relationship (SAR) or solvent-effect studies can select this specific derivative for its electron-donating butyl substituent, which contrasts with electron-withdrawing or halogenated analogs in the same series.

Early-Stage CNS Drug Discovery Screening

The compound's computed LogP of 3.7 and TPSA of 52.9 Ų place it within the favorable property space for blood-brain barrier penetration. Medicinal chemistry teams seeking starting points for CNS-active small molecules can prioritize this compound for functionalization and biological screening, leveraging its pre-optimized physicochemical profile to reduce late-stage attrition due to poor brain exposure.

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